![molecular formula C42H58N6O2 B12612411 2,4-Bis[4,5-bis(pentylamino)isoquinolin-1-YL]cyclobutane-1,3-dione CAS No. 649570-02-5](/img/structure/B12612411.png)
2,4-Bis[4,5-bis(pentylamino)isoquinolin-1-YL]cyclobutane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis[4,5-bis(pentylamino)isoquinolin-1-yl]cyclobutane-1,3-dione is a complex organic compound with the molecular formula C42H58N6O2 It is characterized by its unique structure, which includes two isoquinoline moieties substituted with pentylamino groups, connected through a cyclobutane-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis[4,5-bis(pentylamino)isoquinolin-1-yl]cyclobutane-1,3-dione typically involves multi-step organic reactions. The initial step often includes the preparation of the isoquinoline derivatives, which are then functionalized with pentylamino groups. These intermediates are subsequently coupled through a cyclobutane-1,3-dione core using cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2,4-Bis[4,5-bis(pentylamino)isoquinolin-1-yl]cyclobutane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The pentylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, quinones, and hydroquinones .
Scientific Research Applications
2,4-Bis[4,5-bis(pentylamino)isoquinolin-1-yl]cyclobutane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2,4-Bis[4,5-bis(pentylamino)isoquinolin-1-yl]cyclobutane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Bis[4,5-bis(methylamino)isoquinolin-1-yl]cyclobutane-1,3-dione
- 2,4-Bis[4,5-bis(ethylamino)isoquinolin-1-yl]cyclobutane-1,3-dione
- 2,4-Bis[4,5-bis(propylamino)isoquinolin-1-yl]cyclobutane-1,3-dione
Uniqueness
2,4-Bis[4,5-bis(pentylamino)isoquinolin-1-yl]cyclobutane-1,3-dione is unique due to its specific substitution pattern with pentylamino groups, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different alkyl substitutions .
Properties
CAS No. |
649570-02-5 |
|---|---|
Molecular Formula |
C42H58N6O2 |
Molecular Weight |
678.9 g/mol |
IUPAC Name |
2,4-bis[4,5-bis(pentylamino)isoquinolin-1-yl]cyclobutane-1,3-dione |
InChI |
InChI=1S/C42H58N6O2/c1-5-9-13-23-43-31-21-17-19-29-35(31)33(45-25-15-11-7-3)27-47-39(29)37-41(49)38(42(37)50)40-30-20-18-22-32(44-24-14-10-6-2)36(30)34(28-48-40)46-26-16-12-8-4/h17-22,27-28,37-38,43-46H,5-16,23-26H2,1-4H3 |
InChI Key |
GYXRDVJCMLDQPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CC=CC2=C1C(=CN=C2C3C(=O)C(C3=O)C4=NC=C(C5=C4C=CC=C5NCCCCC)NCCCCC)NCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


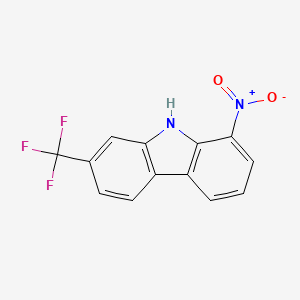
![2,2'-[Nonane-1,9-diylbis(oxy)]dibenzonitrile](/img/structure/B12612338.png)
![N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B12612350.png)
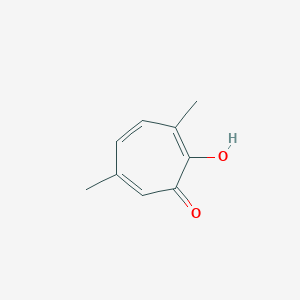
![2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12612355.png)
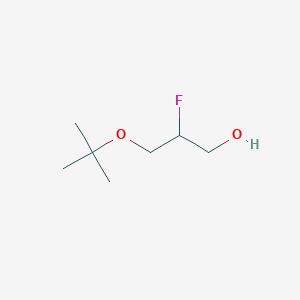
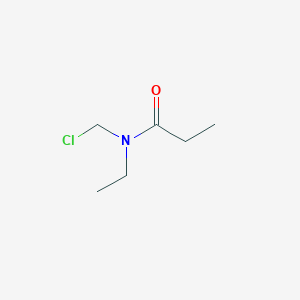
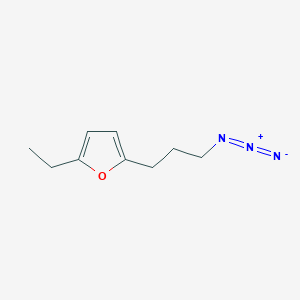
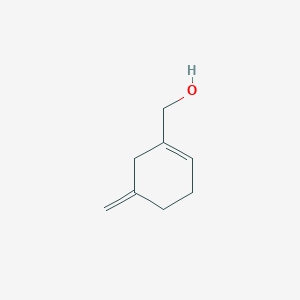
![N-(2-Aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide](/img/structure/B12612375.png)

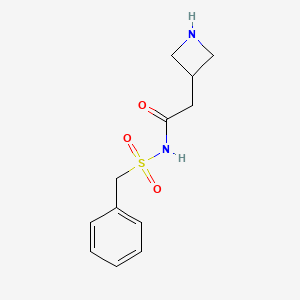
![1-[([1,1'-Biphenyl]-2-yl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12612396.png)
![2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylethyne-2,1-diyl)]dithiophene](/img/structure/B12612399.png)
